1-Butyl-4-methylpyridinium tetrafluoroborate
Overview
Description
1-Butyl-4-methylpyridinium tetrafluoroborate, also known as this compound, is a useful research compound. Its molecular formula is C10H16BF4N and its molecular weight is 237.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Thermophysical Properties
1-Butyl-4-methylpyridinium tetrafluoroborate has been extensively studied for its thermophysical properties. Research conducted by Bandrés et al. (2009) focused on the measurement of its density, speed of sound, refractive index, kinematic viscosity, surface tension, and thermal properties across a wide temperature range. Their findings are vital for understanding the behavior of this compound and its potential as a new solvent (Bandrés et al., 2009).
Applications in Energy Storage
Diaw et al. (2005) explored the use of this compound in energy storage, specifically in lithium batteries. They mixed it with organic solvents and a lithium salt, highlighting its potential in batteries or supercapacitors (Diaw et al., 2005).
Ionic Conductivity
A study by Bandrés et al. (2010) provided valuable insights into the ionic conductivity of this compound. They reported conductivity data as a function of temperature, contributing to the understanding of its transport properties (Bandrés et al., 2010).
Aggregation Behavior in Aqueous Solutions
The aggregation behavior of this compound in aqueous solutions was characterized by Bandrés et al. (2009). They analyzed its critical aggregation concentration and the Gibbs energy of aggregation, providing crucial data for its applications in aqueous systems (Bandrés et al., 2009).
Quantum Chemical Studies
Anantharaj and Banerjee (2011) conducted quantum chemical studies on the interaction of thiophene and pyridine with this compound. Their research helps understand the CH-π interactions and the behavior of ionic liquids in various chemical processes (Anantharaj & Banerjee, 2011).
Corrosion Inhibition
Scendo and Uznanska (2011) investigated the effectiveness of this compound as a corrosion inhibitor for copper. They found that its efficiency increases with concentration, making it a potential inhibitor in various industrial applications (Scendo & Uznanska, 2011).
Electrochemical Interface Studies
Siinor et al. (2012) examined the electrochemical interface of this compound and its impact on electrical double-layer formation, revealing its potential in electrochemical applications (Siinor et al., 2012).
Mechanism of Action
In the field of energy storage, 1-butyl-4-methylpyridinium tetrafluoroborate has been explored as the electrolyte for graphene-based electrochemical double-layer capacitors (EDLCs) . In EDLCs, energy is stored through ion adsorption with no chemical reaction forming the double layer of the ions at the working electrode/electrolyte interface .
Safety and Hazards
Future Directions
Given its unique properties and potential applications, 1-Butyl-4-methylpyridinium tetrafluoroborate could be further explored in the field of energy storage, particularly in the development of high-performance EDLCs . It could also find use in other areas such as sensor development and materials science .
Properties
IUPAC Name |
1-butyl-4-methylpyridin-1-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.BF4/c1-3-4-7-11-8-5-10(2)6-9-11;2-1(3,4)5/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISYYHYJMCAKAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049275 | |
Record name | 1-Butyl-4-methylpyridinium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343952-33-0 | |
Record name | 1-Butyl-4-methylpyridinium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-4-methylpyridinium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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